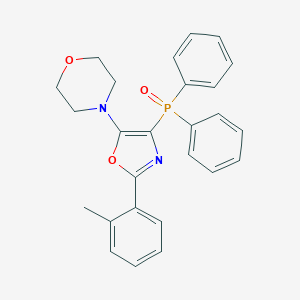
3,3'-BIS(3,4-DIMETHYLPHENYL)-2,2'-DIMETHYL-6,6'-BIQUINAZOLINE-4,4'(3{H},3'{H})-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline is a complex organic compound with a unique structure that includes two quinazoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline typically involves multiple steps. The starting materials often include 3,4-dimethylphenyl derivatives and quinazoline precursors. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying cellular processes.
Medicine: Preliminary studies suggest it could have therapeutic potential, although more research is needed.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A simpler structure with similar core features.
3,4-Dimethylphenyl Derivatives: Compounds with similar substituents but different core structures.
Uniqueness
3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline is unique due to its dual quinazoline rings and specific substituents. This structure gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C34H30N4O2 |
|---|---|
Molekulargewicht |
526.6g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)-6-[3-(3,4-dimethylphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C34H30N4O2/c1-19-7-11-27(15-21(19)3)37-23(5)35-31-13-9-25(17-29(31)33(37)39)26-10-14-32-30(18-26)34(40)38(24(6)36-32)28-12-8-20(2)22(4)16-28/h7-18H,1-6H3 |
InChI-Schlüssel |
QUFYVBRSRQGBFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)N=C(N(C5=O)C6=CC(=C(C=C6)C)C)C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)N=C(N(C5=O)C6=CC(=C(C=C6)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(5-{3-nitrophenyl}-2-furyl)methylene]amino}-4H-1,2,4-triazole](/img/structure/B400044.png)

![2-(1,3-Benzothiazol-2-yl)-5-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenol](/img/structure/B400052.png)
![N-(3-chloro-4-methoxyphenyl)-N-[3-(2,4-dichlorophenyl)-2-propenylidene]amine](/img/structure/B400053.png)


![N-[3-nitro-5-(3-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400060.png)
![2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide](/img/structure/B400062.png)
![N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B400063.png)
![Ethyl 2-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400064.png)
![N-[1-{[(1,1-dioxidotetrahydrothien-2-yl)amino]carbonyl}-2-(5-{4-nitrophenyl}-2-furyl)vinyl]-4-methylbenzamide](/img/structure/B400065.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400066.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]acrylamide](/img/structure/B400067.png)
![2-[({[2,2,2-Trichloro-1-(propionylamino)ethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B400068.png)
